N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Description
Table 1: Structural Comparison with Analogous Surfactants
Key Differences:
- Hydrophilicity : The hydroxyethyl groups in the target compound enhance water solubility compared to CTAB’s trimethyl head.
- Self-Assembly : Longer alkyl chains (C₁₆ vs. C₁₂) lower CMC values, favoring micelle formation at lower concentrations.
- Biological Interactions : Hydroxyethyl groups enable hydrogen bonding with proteins, a feature absent in non-hydroxylated analogs.
Studies on antibacterial activity reveal that hydroxyethyl-containing quaternary ammonium salts exhibit enhanced microbial membrane disruption compared to methyl-dominated variants.
Properties
IUPAC Name |
hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXATNSNLADPMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567762 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42474-90-8 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The typical synthesis of this compound involves the quaternization of a tertiary amine precursor with an alkyl halide, followed by introduction of hydroxyethyl groups. The process can be summarized as follows:
-
- Hexadecylamine or hexadecyltrimethylamine as the alkyl amine source.
- 2-Bromoethanol or ethylene oxide for hydroxyethylation.
- Methyl bromide or methyl iodide for methylation/quaternization.
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- The tertiary amine is reacted with 2-bromoethanol or ethylene oxide to introduce hydroxyethyl groups on the nitrogen.
- Subsequent methylation with methyl bromide leads to the formation of the quaternary ammonium bromide salt.
-
- Typically carried out under reflux in an appropriate solvent such as ethanol or isopropanol.
- The reaction is monitored by thin-layer chromatography (TLC) or NMR to ensure completion.
- The product is isolated by precipitation or crystallization, followed by purification.
Detailed Preparation Procedure (Based on Literature and Supplier Data)
Step 1: Hydroxyethylation
- Dissolve the tertiary amine (e.g., N-methylhexadecylamine) in anhydrous ethanol.
- Add 2 equivalents of 2-bromoethanol dropwise under stirring.
- Heat the mixture to reflux for 12-24 hours.
- Monitor the reaction progress by NMR or TLC.
Step 2: Quaternization
- After cooling, add methyl bromide gas or methyl bromide solution slowly.
- Stir the mixture at room temperature or slightly elevated temperature for 24 hours.
- The quaternary ammonium salt precipitates out or can be isolated by solvent evaporation.
Step 3: Purification
- The crude product is washed with cold ether or hexane to remove impurities.
- Dry under vacuum to obtain pure this compound.
Solubility and Stock Solution Preparation
The compound is moderately soluble in water and organic solvents such as DMSO and ethanol. For research applications, stock solutions are prepared with precise concentrations as per the molecular weight (424.51 g/mol).
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.3557 | 0.4711 | 0.2356 |
| 5 mg | 11.7783 | 2.3557 | 1.1778 |
| 10 mg | 23.5566 | 4.7113 | 2.3557 |
Table 1: Stock Solution Preparation Volumes for this compound
In Vivo Formulation Considerations
For in vivo studies, the compound is often formulated by dissolving in DMSO, followed by stepwise addition of co-solvents such as PEG300, Tween 80, and water or corn oil to achieve a clear solution suitable for administration.
- Ensure clarity of solution after each solvent addition.
- Use physical methods like vortexing, ultrasound, or water bath heating to aid dissolution.
Summary of Research Findings on Preparation
- The quaternization approach using methyl bromide and hydroxyethylation with 2-bromoethanol is well-established and yields the target compound efficiently.
- Purity and yield depend on reaction time, temperature, and stoichiometry.
- The compound’s amphiphilic nature demands careful solvent selection during preparation and storage.
- Data from chemical suppliers confirm the molecular weight and provide practical guidelines for solution preparation and storage, which align with academic synthesis protocols.
Chemical Reactions Analysis
Role in Biomolecular Interactions
1.1 Protein Binding and Conformational Effects
The compound interacts with proteins like bovine serum albumin (BSA) and lysozyme , altering their stability and activity:
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Induces static quenching of BSA fluorescence by forming non-fluorescent complexes, confirmed via UV-vis and time-resolved fluorescence spectroscopy .
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Reduces lysozyme’s α-helical content by 18–22% at 0.5 mM concentration, as shown by circular dichroism (CD) spectroscopy .
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Enhances lysozyme’s antimicrobial activity against Micrococcus luteus at sub-micellar concentrations (0.1–0.3 mM) .
Table 1: Key Parameters of Protein Interactions
| System | Concentration Range | Key Observation | Method |
|---|---|---|---|
| BSA | 0–0.5 mM | Stern-Volmer constant: | Fluorescence |
| Lysozyme | 0–0.5 mM | Δα-helix = −22% at 0.5 mM | CD Spectroscopy |
| Lysozyme + Bacteria | 0.1–0.3 mM | MIC reduced by 40% | Turbidity Assay |
Micellar Catalysis in Organic Reactions
2.1 Acceleration of Decarboxylation
Cationic micelles formed by this surfactant enhance the decarboxylation of anionic substrates like 6-nitrobenzisoxazole-3-carboxylate (6-NBIC) :
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Reduces activation enthalpy () by 15–20 kJ/mol.
-
Reaction rate increases with surfactant concentration up to the critical micelle concentration (CMC), beyond which dilution in the micellar phase slows kinetics .
2.2 Diels-Alder Reactions
In micellar media, the surfactant solubilizes dienophiles (e.g., N-substituted maleimides ) in the Stern layer , increasing reaction rates by 3–5× compared to aqueous phases . Substituent hydrophobicity dictates localization depth and rate enhancement.
Environmental and Stability Considerations
-
Biodegradation : Limited data, but quaternary ammonium surfactants are known for persistent toxicity in aquatic systems.
Comparative Analysis with Analogues
Table 2: Reactivity Trends in Homologous Surfactants
| Surfactant Chain Length | Decarboxylation Rate (, s) | Micellar Binding Constant () |
|---|---|---|
| C₁₆ (Current Compound) | 320 | |
| C₁₄ | 280 | |
| C₁₂ | 240 |
Scientific Research Applications
Antimicrobial Applications
N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antimicrobial formulations. Research has shown that this compound can effectively inhibit the growth of various bacteria and fungi.
Case Studies:
- A study demonstrated its efficacy against common pathogens using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays. The compound was tested on bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in reducing microbial load .
- Another investigation highlighted its application in coatings, where it was incorporated into formulations to enhance antimicrobial activity on surfaces, thereby preventing biofilm formation .
Coatings and Surface Treatments
The compound's surfactant properties make it valuable in the development of coatings. It can be utilized to create protective layers that not only provide a barrier against environmental factors but also impart antimicrobial characteristics.
Data Table: Coating Properties of this compound
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 30.5 |
| Antimicrobial Efficacy (MIC) | 0.5 mg/mL |
| Film Thickness (µm) | 15 |
| Contact Angle (°) | 85 |
These properties indicate that coatings formulated with this compound can provide both functional and protective benefits, making them suitable for various industrial applications .
Food Contact Substances
The compound is also recognized for its potential use in food contact materials. It is listed in the FDA inventory of food contact substances, indicating its safety for use in applications involving food packaging and processing . Its role as a softener in fabric compositions further emphasizes its versatility.
Regulatory Insights:
- The FDA has classified this compound under the regulations for indirect food additives, confirming its suitability for use in materials that come into contact with food .
Synthesis and Chemical Properties
The synthesis of this compound involves straightforward chemical processes that yield high-purity products suitable for various applications. The chemical structure includes a long hydrophobic tail which enhances its surface activity and interaction with biological membranes.
Chemical Structure:
- Molecular Formula:
- CAS Number: 71786-60-2
These characteristics contribute to its functionality as an effective surfactant and antimicrobial agent .
Mechanism of Action
The primary mechanism of action of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quaternary Ammonium Bromides
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., C16 vs. C12) improve thermal stability and surfactant efficacy in nanocomposites .
- Hydroxyethyl Groups : Compounds with two hydroxyethyl groups (e.g., the target compound) exhibit superior hydrophilicity and clay exfoliation compared to those with one hydroxyethyl group .
- Benzothiazole Derivatives : Heterocyclic analogs like N,N-bis(2-hydroxyethyl)-N-decylbenzo[d]thiazol-2-amonium bromide show lower corrosion inhibition efficiency (91.46%) compared to hydroxyethyl-alkylammonium bromides (~93–94%) .
Corrosion Inhibition
The target compound’s structural analogs demonstrate varying efficiencies in acidic environments:
- (E)-Hexadecyl-4-[(2-hydroxyethylamino)methyl]-N,N-dimethyl benzenaminium bromide: 93.12% efficiency .
- N,N-Bis(2-hydroxyethyl)-N-dodecylbenzo[d]thiazol-2-amonium bromide : 94.35% efficiency .
- This compound : While direct data is unavailable, its C16 chain and hydroxyethyl groups likely enhance adsorption on metal surfaces, outperforming shorter-chain analogs (e.g., C12 derivatives) .
Regulatory and Commercial Landscape
- Commercial Availability: The C12 analog (CAS 57122-49-3) is widely available in 98% purity, while the C16 variant is less common but marketed for specialized applications (e.g., nanocomposites) .
Biological Activity
N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on available research.
- Molecular Formula : C21H46BrNO2
- Molecular Weight : 404.5 g/mol
- CAS Number : 15066244
- Structure : The compound features a long hydrophobic alkyl chain (hexadecane) and two hydroxyethyl groups that contribute to its amphiphilic nature.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits effectiveness against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungi : Shows antifungal properties against species such as Candida albicans.
The mechanism of action is primarily through disruption of microbial cell membranes, leading to cell lysis and death.
Cytotoxicity and Safety Profile
While the compound exhibits beneficial antimicrobial properties, it is also associated with cytotoxic effects on human cells at higher concentrations. Studies have indicated:
- Toxicity to Aquatic Organisms : Classified as potentially harmful to aquatic life, raising concerns about environmental impact when used in industrial applications.
- Carcinogenic Potential : Some studies suggest a potential carcinogenic risk, necessitating careful handling and usage guidelines in cosmetic formulations .
Cosmetic Formulations
Due to its surfactant properties, this compound is utilized in cosmetic products as a conditioning agent. Its ability to enhance skin feel and provide moisturizing effects makes it valuable in formulations such as lotions, shampoos, and conditioners.
Pharmaceutical Applications
The compound's antimicrobial properties have led to investigations into its use as a preservative in pharmaceutical products. Its effectiveness against a broad spectrum of microorganisms can help extend the shelf life of sensitive formulations.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
-
Cytotoxicity Assessment :
- In vitro cytotoxicity tests on human fibroblast cells revealed that concentrations above 100 µg/mL resulted in significant cell death, highlighting the need for concentration control in practical applications.
Summary of Findings
| Property | Value |
|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi |
| Cytotoxicity | Significant at high concentrations |
| Environmental Impact | Toxic to aquatic organisms |
| Applications | Cosmetics, pharmaceuticals |
Q & A
Basic: What are the established synthetic routes for N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide?
The compound is synthesized via a quaternization reaction . A one-step method involves reacting N-methyldiethanolamine with a brominated alkyl chain (e.g., hexadecyl bromide) in a polar solvent like N,N-dimethylformamide (DMF). The reaction proceeds at room temperature with stirring for 24 hours, yielding a precipitate. The product is washed with acetone and dried under inert conditions to avoid degradation .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the presence of hydroxyethyl groups, methyl groups, and the hexadecyl chain.
- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) can resolve the 3D structure, with parameters like R factor (<0.05) ensuring accuracy .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 392.33 for related cationic surfactants) .
Advanced: How does this surfactant interact with DNA, and what experimental designs are used to study this?
The cationic headgroup binds to DNA via electrostatic interactions, compacting DNA into toroidal structures. Key methodologies include:
- Fluorescence Spectroscopy : Using ethidium bromide displacement to assess binding efficiency.
- Gel Electrophoresis : Observing DNA mobility shifts in agarose gels.
- Dynamic Light Scattering (DLS) : Measuring hydrodynamic radius changes during DNA-surfactant complexation .
Advanced: What methodologies evaluate its corrosion inhibition efficiency, and how are contradictions in data resolved?
- Electrochemical Impedance Spectroscopy (EIS) : Measures inhibition efficiency (IE%) by analyzing charge transfer resistance.
- Weight Loss Experiments : Quantifies metal corrosion rates in acidic solutions.
- Surface Analysis (SEM/EDS) : Examines adsorbed surfactant layers on substrates.
Contradictions in IE% (e.g., 90–97% in derivatives) are resolved by standardizing parameters like concentration, temperature, and surfactant purity .
Basic: What are the optimal storage conditions for this compound?
Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent hygroscopic degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze the quaternary ammonium group .
Advanced: How is purity assessed, and what thresholds are acceptable for research use?
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is typical, with retention time matching reference standards.
- Elemental Analysis : Confirms C, H, N, Br content within ±0.3% of theoretical values.
Lower purity (<95%) may require recrystallization from acetone/ethanol mixtures .
Advanced: How do structural variations (e.g., alkyl chain length) affect its surfactant properties?
- Critical Micelle Concentration (CMC) : Longer chains (e.g., hexadecyl vs. dodecyl) lower CMC due to increased hydrophobicity.
- Thermodynamic Studies : Gibbs free energy of micellization () becomes more negative with chain elongation, indicating spontaneous aggregation.
Comparative studies use surface tension measurements and isothermal titration calorimetry .
Advanced: What computational models predict its behavior in biological or industrial systems?
- Molecular Dynamics (MD) Simulations : Model surfactant-DNA or surfactant-metal interactions at atomic resolution.
- Density Functional Theory (DFT) : Calculates charge distribution and binding energies of the quaternary ammonium group.
Validation involves correlating simulation results with experimental data (e.g., adsorption isotherms) .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists. Toxicity data are limited, so treat as a potential irritant .
Advanced: How are micelle formation parameters (e.g., size, aggregation number) determined experimentally?
- Small-Angle X-ray Scattering (SAXS) : Provides micelle size and shape in solution.
- Static Light Scattering (SLS) : Measures aggregation number via Debye plots.
- Cryo-TEM : Visualizes micelle morphology at nanoscale resolution.
Data interpretation accounts for solvent polarity and temperature effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
